REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH3:26][C:27]#[N:28].[ClH:19].[K+:24].[K+:25].[O:1]1[CH2:3][CH2:2][O:4][C:5]12[CH2:6][CH2:7][CH:8]([CH:11]([CH2:12][CH3:13])[NH:14][C:15](=[O:16])[NH:17][CH3:18])[CH2:9][CH2:10]2>>[O:4]=[C:5]1[CH2:6][CH2:7][CH:8]([CH:11]([CH2:12][CH3:13])[NH:14][C:15](=[O:16])[NH:17][CH3:18])[CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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CCC(NC(=O)NC)C1CCC2(CC1)OCCO2
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCC(NC(=O)NC)C1CCC2(CC1)OCCO2
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Name
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Type
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product
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Smiles
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CCC(NC(=O)NC)C1CCC(=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |